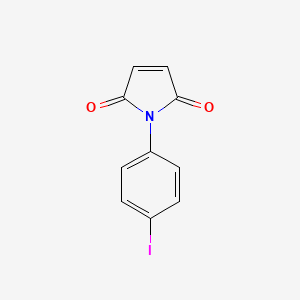

N-(4-Iodophenyl)maleimide

描述

N-(4-Iodophenyl)maleimide, also known as this compound, is a useful research compound. Its molecular formula is C10H6INO2 and its molecular weight is 299.06 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88871. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It’s structurally similar to other iodophenyl compounds that have been shown to interact with various proteins and enzymes in the body .

Mode of Action

Iodophenyl compounds are known to undergo a variety of coupling reactions where the iodine substituent is replaced by a new carbon group . This could potentially alter the function of the target protein or enzyme, leading to changes in cellular processes.

Biochemical Pathways

Iodophenyl compounds are known to interact with various biochemical pathways, potentially affecting cellular processes .

Pharmacokinetics

Iodophenyl compounds are generally known for their quick dissolution, linear pharmacokinetics, good bioavailability, and a rapid onset and offset of action .

Result of Action

The iodine substituent’s replacement by a new carbon group could potentially alter the function of the target protein or enzyme, leading to changes in cellular processes .

生化分析

Biochemical Properties

N-(4-Iodophenyl)maleimide plays a significant role in biochemical reactions, particularly in the context of protein modification and enzyme inhibition. It interacts with thiol groups in proteins, forming stable thioether bonds. This interaction is crucial for the modification of cysteine residues in proteins, which can alter the protein’s function and activity. Additionally, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to disrupt cell membranes, leading to increased permeability and potential cell death. This compound also influences cell signaling pathways by modifying key signaling proteins, which can result in altered gene expression and cellular metabolism. For instance, this compound has been shown to interfere with iron ion homeostasis in fungal cells, affecting the synthesis of essential membrane components .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to thiol groups in proteins through a Michael addition reaction, forming a stable thiosuccinimide product. This binding can lead to enzyme inhibition by blocking the active site or altering the enzyme’s conformation. Additionally, this compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under physiological conditions, but its reactivity can be influenced by factors such as pH and temperature. Over extended periods, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that continuous exposure to this compound can result in sustained alterations in cellular function, including changes in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without causing significant harm. At higher doses, this compound can induce toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a certain dosage level triggers a marked increase in adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. It can affect the biosynthesis of key cellular components, such as chitin and β(1,3)glucan in fungal cells. The compound’s interaction with metabolic enzymes can lead to changes in metabolic flux and alterations in metabolite levels, impacting overall cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of this compound can also influence its accumulation in certain cellular compartments, affecting its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and the subsequent biochemical effects. For example, this compound has been observed to localize to the cell membrane, where it can disrupt membrane integrity and function .

生物活性

N-(4-Iodophenyl)maleimide is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of an iodine atom on the phenyl ring, is part of a broader class of N-substituted maleimides known for their diverse reactivity and utility in synthesizing biologically active molecules. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula and a molecular weight of 265.1 g/mol. The structure features a maleimide moiety, which is known for its ability to participate in various chemical reactions, including cycloadditions and nucleophilic substitutions. The presence of the iodine substituent enhances the electrophilicity of the compound, making it a suitable candidate for further chemical modifications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₆INO₂ |

| Molecular Weight | 265.1 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | 150-152 °C |

This compound exhibits significant biological activity, particularly in cancer research. Its mechanism primarily involves the inhibition of specific enzymes and pathways associated with tumor growth and metastasis. Research indicates that this compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids, thereby disrupting cellular functions.

Key Biological Activities:

- Antitumor Activity: this compound has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Enzyme Inhibition: It selectively inhibits matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis.

- Reactive Oxygen Species (ROS) Generation: The compound is capable of generating ROS, leading to oxidative stress within cancer cells.

Case Studies

-

Anticancer Efficacy in Breast Cancer Models:

A study demonstrated that this compound significantly reduced cell viability in MCF-7 breast cancer cells through apoptosis induction. The IC50 value was determined to be approximately 15 µM, indicating potent activity against this cell line . -

Inhibition of Matrix Metalloproteinases:

In vitro assays revealed that this compound effectively inhibited MMP-2 and MMP-9 activities. This inhibition correlated with reduced invasion capabilities in metastatic cancer cell lines, suggesting its potential as a therapeutic agent against cancer metastasis . -

Mechanistic Insights Through Molecular Docking:

Molecular docking studies indicated that this compound binds effectively to the active sites of target proteins involved in cancer progression, supporting its role as a lead compound for drug development .

Table 2: Summary of Biological Activities

科学研究应用

Medicinal Chemistry

N-(4-Iodophenyl)maleimide has shown promising potential in medicinal chemistry, particularly in the development of anticancer agents. Research indicates that it can inhibit the proliferation of cancer cell lines, such as MCF-7 breast cancer cells, by inducing apoptosis and disrupting cell cycle progression. This compound acts as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids, thus interfering with cellular functions.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in various biochemical pathways. For instance, studies have demonstrated that this compound can effectively inhibit monoglyceride lipase (MGL), which is crucial for the degradation of endocannabinoids. Its selectivity for MGL over fatty acid amide hydrolase (FAAH) makes it a valuable tool for exploring endocannabinoid signaling pathways .

Bioconjugation and Labeling

Due to its reactive maleimide group, this compound is utilized in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes. The iodine atom enhances the compound's electrophilicity, allowing it to form stable thioether bonds with thiol-containing biomolecules. This property is particularly useful in creating radiolabeled probes for imaging applications, such as atherosclerosis detection .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on MCF-7 breast cancer cells demonstrated a significant reduction in cell viability. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment.

Case Study 2: Enzyme Inhibition Profile

Research evaluating the inhibitory effects of this compound on MGL revealed an IC50 value indicating potent inhibition (specific values not disclosed). The selectivity profile was also assessed, confirming that this compound exhibits a high degree of specificity toward MGL compared to FAAH, making it a useful candidate for further pharmacological studies .

属性

IUPAC Name |

1-(4-iodophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6INO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXQASIEVHMYQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C=CC2=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216021 | |

| Record name | N-(4-Iodophenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65833-01-4 | |

| Record name | N-(4-Iodophenyl)maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065833014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 65833-01-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Iodophenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Iodophenyl)maleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is N-(4-Iodophenyl)maleimide used to study the miscibility of polymers?

A1: this compound acts as a quenching agent for specific chromophores, like carbazole or benzophenone derivatives . Researchers incorporate this compound and the chromophore into separate polymer chains. When these polymers are blended, the degree of luminescence quenching reveals information about their miscibility.

Q2: How is this compound incorporated into the polymers used in these studies?

A2: this compound possesses a vinyl group that enables its incorporation into polymer chains via free radical copolymerization. This is typically done with monomers like styrene or methyl methacrylate, using an initiator like AIBN . The resulting copolymers contain a small percentage of this compound units, strategically placed to interact with the chromophore in the partner polymer.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。